Product packaging for Spectinomicina(Cat. No.:CAS No. 1695-77-8; 21736-83-4)

Spectinomicina

Cat. No.: B2570581
CAS No.: 1695-77-8; 21736-83-4
M. Wt: 332.353
InChI Key: UNFWWIHTNXNPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Spectinomycin (B156147) Discovery and Early Scientific Investigations

Spectinomycin was discovered in 1961. wikipedia.org Initially known as actinospectacin, it was isolated from fermentation broths and quickly garnered attention for its activity against various bacteria. ontosight.aicdnsciencepub.com Early research focused on its potential therapeutic applications, particularly against strains of Neisseria gonorrhoeae. cdnsciencepub.comdrugbank.com By 1972, it was being studied for gonorrhea therapy and became a widely used treatment for over three decades, especially for patients with penicillin allergies. nih.gov The development of selective culture media around 1967 greatly improved the diagnosis of gonorrhea, which likely contributed to the context of spectinomycin's application. nih.gov Research in the 1980s explored modifying the chemical structure of spectinomycin to improve its potency, laying the groundwork for later development of more effective analogues. drugtargetreview.com

Classification of Spectinomycin within Aminocyclitol Antibiotics Research

Spectinomycin is classified as an aminocyclitol antibiotic. ontosight.aiguidetopharmacology.org This class of compounds is characterized by an amino-substituted cyclitol ring. cdnsciencepub.com While closely related to aminoglycosides, spectinomycin is structurally distinct as it is not a beta-lactam or tetracycline. octagonchem.com Its unique aminocyclitol backbone, composed of two fused glucose moieties, distinguishes it from other antibiotics. octagonchem.comnih.gov The core structure consists of a unique tricyclic ring system containing an actinamine moiety. cdnsciencepub.comnih.gov This rigid, fused ring system is a key feature of the molecule. researchgate.net The biosynthesis of spectinomycin begins with glucose-6-phosphate and involves the formation of an inositol (B14025) ring, a process that shares similarities with the biosynthesis of aminoglycosides but with distinct initial modifications. wikipedia.org

Table 1: Key Structural and Classification Features of Spectinomycin

Feature Description
Chemical Class Aminocyclitol ontosight.aiguidetopharmacology.org
Natural Source Streptomyces spectabilis wikipedia.orgdrugbank.com
Core Structure Tricyclic system with an actinamine ring cdnsciencepub.comnih.gov

| Distinguishing Feature | Fused ring system makes it a rigid molecule researchgate.net |

Fundamental Significance of Spectinomycin as a Ribosome-Targeting Agent in Antimicrobial Research

Spectinomycin's primary significance in antimicrobial research stems from its role as a highly specific inhibitor of bacterial protein synthesis. drugbank.com It selectively targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.gov

Spectinomycin functions by binding to the 30S subunit of the bacterial ribosome. wikipedia.orgontosight.ai This binding event physically obstructs the translocation step of protein synthesis, which is the movement of transfer RNAs (tRNAs) and mRNA through the ribosome after a peptide bond is formed. nih.govontosight.aisci-hub.se Specifically, spectinomycin binds within the minor groove of helix 34 (h34) of the 16S ribosomal RNA (rRNA), near the "neck" of the 30S subunit. nih.govresearchgate.netsci-hub.se This binding site is located at a pivotal point that is crucial for the conformational changes required for translocation. researchgate.net

Research has shown that spectinomycin's binding sterically blocks the necessary swiveling motion of the 30S subunit's head domain. nih.govacs.org This interference with the ribosome's dynamics prevents the peptidyl-tRNA from moving from the A-site to the P-site, effectively halting protein elongation. researchgate.netnih.gov Cryo-electron microscopy studies have provided high-resolution structures of spectinomycin bound to the 30S ribosomal subunit, revealing the precise molecular interactions. rcsb.org These studies confirm that spectinomycin's binding site is distinct from that of many other ribosome-targeting antibiotics, such as tetracyclines and some aminoglycosides. sci-hub.senih.gov This unique mechanism of action makes spectinomycin a valuable tool for studying ribosomal function and a lead compound for developing new antibiotics. drugtargetreview.comnih.gov

Table 2: Research Findings on Spectinomycin's Ribosomal Interaction

Finding Description
Target 30S ribosomal subunit wikipedia.orgontosight.ai
Binding Site Minor groove of helix 34 (h34) of the 16S rRNA nih.govresearchgate.netsci-hub.se
Mechanism Inhibits translocation by sterically blocking the swiveling of the 30S head domain nih.govacs.orgnih.gov
Effect Prevents the movement of peptidyl-tRNA from the A-site to the P-site researchgate.net

| Resistance | Mutations in the 16S rRNA can confer resistance wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O7 B2570581 Spectinomicina CAS No. 1695-77-8; 21736-83-4

Properties

IUPAC Name

8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWWIHTNXNPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859672
Record name 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Spectinomycin

Spectinomycin (B156147) Binding to the Bacterial Ribosome

The initial and defining step in spectinomycin's mechanism of action is its direct interaction with the bacterial ribosome.

Interaction with the 30S Ribosomal Subunit

Spectinomycin selectively binds to the small 30S ribosomal subunit in bacteria. frontiersin.orgmsdmanuals.comwikipedia.orgpatsnap.comdrugbank.com This interaction is fundamental to its antibacterial activity, as it targets the machinery responsible for translating genetic code into proteins. patsnap.comdrugbank.com The antibiotic occupies a unique binding site within this subunit, distinct from many other ribosome-targeting antibiotics. researchgate.net

Identification of the Specific Binding Site on 16S Ribosomal RNA Helix 34

The precise location of spectinomycin binding is on the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. frontiersin.orgfrontiersin.org Decades of research, including chemical footprinting and high-resolution X-ray crystallography, have pinpointed the binding site to a specific region known as helix 34 (h34). frontiersin.orgfrontiersin.orgnih.govpnas.orgnih.gov This helix is strategically located in the head domain of the 30S subunit, near the flexible neck region that connects the head to the body. nih.govpnas.org Spectinomycin settles into the minor groove of helix 34. researchgate.netnih.govresearchgate.netsci-hub.se The proximity of this binding site to a critical pivot point for ribosomal movement is central to the antibiotic's inhibitory function. pnas.orgweizmann.ac.il Initial evidence for this site came from studies showing that spectinomycin protected the G1064 nucleotide within helix 34 from chemical modification. nih.govoup.com

Characterization of Key Ribosomal RNA Nucleotides Involved in Spectinomycin Binding

The interaction between spectinomycin and the 16S rRNA is stabilized by specific contacts with several key nucleotides. nih.govresearchgate.netresearchgate.net The rigid, tricyclic structure of spectinomycin fits precisely within its binding pocket, where it forms hydrogen bonds with the rRNA. nih.govresearchgate.net Mutagenesis and structural studies have identified these critical nucleotides, with interactions involving G1064 and C1192 being particularly important for stable binding. frontiersin.orgresearchgate.netoup.comnih.govnih.gov Mutations in the G1064-C1192 base pair are a common source of spectinomycin resistance, which underscores the essential role of these specific nucleotides in the drug's binding. oup.comnih.govnih.govcapes.gov.br

Interacting Nucleotide (E. coli numbering)Significance in BindingReference
G1064Major contact point; protected from chemical modification by spectinomycin binding. Essential for high-affinity binding. nih.govpnas.orgresearchgate.netoup.comresearchgate.netnih.gov
C1192Forms a key base pair with G1064. Mutations at this site confer high-level resistance. nih.govpnas.orgresearchgate.netoup.comresearchgate.netnih.govnih.gov
C1066Forms hydrogen bonds with spectinomycin. A C1066U mutation confers resistance. nih.govpnas.orgoup.comresearchgate.net
G1068Contributes to the binding pocket and makes contact with the drug. nih.govpnas.orgresearchgate.net
A1191Part of the binding site in the minor groove of helix 34. pnas.orgresearchgate.net
G1193Contributes to the binding pocket and interacts with spectinomycin. nih.govpnas.orgresearchgate.net

While the ribosomal RNA is the primary determinant for binding, the ribosomal protein S5 (also known as RpsE) is located near the spectinomycin binding site. researchgate.netfrontiersin.orgnih.gov Although it does not directly contact the drug, mutations in protein S5 can confer resistance, likely by inducing conformational changes in the rRNA binding pocket. frontiersin.orgnih.govresearchgate.net

Inhibition of Bacterial Protein Synthesis and Elongation

By binding to the ribosome, spectinomycin effectively sabotages the process of protein chain elongation.

Disruption of Ribosomal Translocation of Messenger RNA and Transfer RNAs

Spectinomycin's primary mechanism of inhibition is the disruption of translocation. frontiersin.orgpatsnap.comfrontiersin.orgnih.govnih.gov Translocation is a dynamic process where, after a peptide bond is formed, the ribosome moves exactly one codon down the messenger RNA (mRNA). nih.gov This movement, facilitated by a protein called Elongation Factor G (EF-G), repositions the tRNAs carrying the amino acids into the next sites on the ribosome, allowing for the next amino acid to be added to the growing chain. frontiersin.orgnih.govoup.com Spectinomycin interferes with this EF-G-dependent translocation of the peptidyl-tRNA from the A-site to the P-site. frontiersin.orgresearchgate.netnih.gov This interference does not typically cause a complete and immediate halt but significantly slows the translocation step, effectively arresting protein synthesis. patsnap.comnih.gov

Steric Hindrance and Trapping of Ribosomal Subunit Conformational Dynamics

The disruption of translocation is a direct consequence of how spectinomycin affects the physical movements of the ribosome. The process of translocation requires a large-scale conformational change, specifically a swiveling motion of the 30S subunit's head. nih.govplos.org Spectinomycin's binding site on helix 34 is located at the hinge or pivot point for this essential head rotation. nih.govpnas.orgweizmann.ac.il

Mechanism AspectDescriptionReference
Binding LocationHelix 34 in the head of the 30S subunit, near the neck/pivot region. nih.govpnas.orgweizmann.ac.il
Conformational ImpactTraps the 30S head in a distinct, partially swiveled state. nih.govpnas.orgplos.orgacs.orgnih.gov
Functional ConsequenceSterically blocks the full swiveling motion required for the translocation of mRNA and tRNAs. nih.govacs.orgnih.gov
Overall Effect"Freezes" the ribosome in an inactive conformation, disrupting the elongation cycle. nih.govnih.govcapes.gov.brplos.org

Crystallographic structures of the ribosome with spectinomycin bound have revealed that the antibiotic locks the head of the 30S subunit into a specific, non-productive conformation. nih.govplos.orgacs.orgnih.gov This trapping of an intermediate swiveling state creates a steric block. nih.govacs.orgnih.gov The ribosome is physically prevented from completing the full range of motion necessary to move the mRNA and tRNAs forward. nih.gov In essence, spectinomycin acts as a molecular wedge, jamming the dynamic machinery of the ribosome and halting the elongation of proteins. plos.org

Research on Spectinomycin's Antimicrobial Modality (Bacteriostatic versus Bactericidal Aspects)

Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. ontosight.aiontosight.ai Its classification as either a bacteriostatic or bactericidal agent is a subject of detailed research, as its activity can vary depending on factors such as concentration and the specific bacterial species.

Generally, spectinomycin is considered a bacteriostatic antibiotic. ontosight.ailibretexts.org This means it primarily inhibits the growth and reproduction of bacteria without directly killing them, allowing the host's immune system to clear the infection. libretexts.orgpatsnap.com This bacteriostatic nature is a direct consequence of its mechanism of action. Spectinomycin binds to the 30S subunit of the bacterial ribosome, specifically targeting helix 34 of the 16S rRNA. wikipedia.orgnih.govfrontiersin.org This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in protein elongation. patsnap.com By halting protein synthesis, the bacterium can no longer grow or multiply. ontosight.aipatsnap.com The binding to the ribosome is reversible, which is a key characteristic contributing to its bacteriostatic effect. toku-e.com

However, research has demonstrated that under certain conditions, spectinomycin can exhibit bactericidal (bacteria-killing) activity. nih.gov This is often observed at higher concentrations of the antibiotic. libretexts.orgnih.gov A key metric used to differentiate between these activities is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial population. An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.

One study investigating the in vitro activity of spectinomycin hydrochloride found that for a variety of bacteria, the concentrations needed for bactericidal activity were at least four times greater than the inhibitory concentrations. nih.gov This supports the classification of spectinomycin as primarily bacteriostatic, with bactericidal effects achievable at higher doses.

The following tables summarize research findings on the minimum inhibitory concentrations of spectinomycin against various bacterial species and compare its inhibitory versus bactericidal concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of Spectinomycin Against Various Bacteria This table provides an overview of the in vitro susceptibility of different bacterial species to spectinomycin, as reported in various studies.

Bacterial SpeciesInoculum DensityMIC Range (µg/mL)Reference
Bacteroides fragilis-8 - 38 inchem.org
B. melanogenicus-8 - 13 inchem.org
Clostridium perfringens-64 - >128 inchem.org
C. ramosum-16 - 64 inchem.org
Staphylococcus aureus-16.5 - 83 inchem.org
Diplococcus pneumoniae-4.1 - 21 inchem.org
Streptococcus faecalis-6 - 165 inchem.org
Proteus vulgaris-8.3 - 83 inchem.org
Bifidobacterium spp.10⁶2 - 32 (Modal MIC: 16) inchem.org
Eubacterium spp.-4 - 256 inchem.org
Neisseria gonorrhoeae-<7.5 - 20 drugbank.com

Table 2: Comparison of Inhibitory vs. Bactericidal Activity of Spectinomycin This table highlights the distinction between the bacteriostatic and bactericidal properties of spectinomycin.

Organism GroupTypical Inhibitory Concentration (MIC)Bactericidal ActivityKey FindingReference
Escherichia coli, Klebsiella, Enterobacter, Staphylococcus epidermidis≤ 31.2 µg/mLRequired concentrations at least 4x higher than MICDemonstrates a clear separation between inhibitory and killing concentrations, characteristic of a bacteriostatic agent. nih.gov
Escherichia coli (Str-s/Str-r heterozygotes)-Described as "purely bacteriostatic"In comparative studies with the bactericidal agent streptomycin (B1217042), spectinomycin stabilized polysomes, preventing cell death, whereas streptomycin caused their breakdown. nih.govasm.org
General classificationTherapeutic dosesCan be bactericidal at high concentrationsThe distinction between bacteriostatic and bactericidal is concentration-dependent. libretexts.orgnih.gov

Structural Biology and Molecular Biophysics of Spectinomycin Ribosome Interactions

High-Resolution Structural Elucidation Approaches

High-resolution structural techniques, namely X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in visualizing the spectinomycin-ribosome complex in atomic detail. These methods have precisely mapped the antibiotic's binding pocket and revealed the structural basis of its inhibitory action.

X-ray crystallography has provided foundational insights into the interaction between spectinomycin (B156147) and the bacterial ribosome. Initial crystal structures of the 30S ribosomal subunit from Thermus thermophilus and later the entire 70S ribosome from Escherichia coli in complex with spectinomycin have pinpointed its binding site and mechanism. researchgate.netrcsb.org

Spectinomycin binds to a unique site on the small (30S) ribosomal subunit, specifically within the minor groove of helix 34 (h34) of the 16S ribosomal RNA (rRNA). nih.govoup.com This binding site is located in the head domain of the 30S subunit, near the pivot point for the head's rotational movement, a critical motion for the translocation step of protein synthesis. researchgate.netnih.govpnas.org The rigid, fused-ring structure of spectinomycin interacts with a specific set of nucleotides, primarily through hydrogen bonds. researchgate.netoup.com Key interactions have been identified with nucleotides G1064, C1066, G1068, C1192, and G1193 (E. coli numbering). nih.govpnas.org The interactions with G1064 and C1192 are particularly significant, which is consistent with mutagenesis data where changes at these positions confer resistance. researchgate.net The binding of spectinomycin stabilizes this region, effectively acting as a steric block. nih.gov

Crucially, crystallographic studies revealed that spectinomycin binding traps the head of the 30S subunit in a distinct, partially swiveled conformational state. rcsb.orgnih.gov This "freezing" of the head domain sterically hinders the large-scale rotational movement required for elongation factor G (EF-G) to catalyze the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) from the A-site to the P-site. nih.govasm.org This structural snapshot provides a clear mechanism for how spectinomycin inhibits protein synthesis. nih.govsci-hub.se

PDB IDTitleOrganismMethodResolution (Å)
4V56 Crystal structure of the bacterial ribosome from Escherichia coli in complex with spectinomycin.Escherichia coliX-RAY DIFFRACTION3.93
2QP0 Crystal structure of the bacterial ribosome from Escherichia coli in complex with spectinomycin and neomycin.Escherichia coliX-RAY DIFFRACTION3.50
1FJG Structure of the 30S ribosomal subunit from Thermus thermophilus complexed with spectinomycin.Thermus thermophilusX-RAY DIFFRACTION3.00

Recent advances in cryo-electron microscopy (cryo-EM) have enabled the determination of antibiotic-ribosome complex structures at near-atomic resolutions, often capturing multiple conformational states from a single sample. nih.gov Cryo-EM studies on spectinomycin-bound ribosomes have confirmed and extended the findings from X-ray crystallography, providing a more dynamic picture of the interaction. nih.govebi.ac.ukoup.com

High-resolution cryo-EM structures, with resolutions ranging from 1.6 to 2.8 Å, have provided an exceptionally precise description of the spectinomycin binding pocket on the 30S subunit head. nih.govoup.comrcsb.org These structures not only corroborate the key rRNA nucleotide interactions seen in crystal structures but also visualize the intricate network of ordered water molecules that mediate additional contacts between the drug and the ribosome. nih.govebi.ac.ukoup.com The interactions with 16S rRNA nucleotides in h34, such as A1202-G1204 and C1073-G1074 in Vibrio natriegens, are highly conserved and structurally identical to those in E. coli. oup.com

Despite the presence of spectinomycin, which is known to reduce the rotational heterogeneity of the ribosome, cryo-EM analyses have successfully captured multiple classes of particles with differing degrees of 30S subunit rotation. oup.com This highlights the dynamic nature of the ribosome even when inhibited. The detailed cryo-EM maps confirm that spectinomycin binds between the head and body of the 30S subunit, perfectly positioned to interfere with the swiveling motion essential for translocation. oup.com

EMD IDPDB IDTitleOrganismMethodResolution (Å)
EMD-16520 8CA7 Omadacycline and spectinomycin bound to the 30S ribosomal subunit head.Escherichia coliELECTRON MICROSCOPY1.8
EMD-16645 8CGJ Streptomycin (B1217042) and spectinomycin bound to the 30S ribosomal subunit body.Escherichia coliELECTRON MICROSCOPY2.2
N/A 9H90 Cryo-EM structure of the Vibrio natriegens 30S ribosomal subunit in complex with spectinomycin.Vibrio natriegensELECTRON MICROSCOPY2.8

Spectroscopic and Computational Methodologies

While high-resolution structural methods provide static snapshots, spectroscopic and computational techniques offer complementary information on the dynamics, energetics, and solution-state behavior of the spectinomycin-ribosome complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions in solution. While the immense size of the 70S ribosome presents a significant challenge for direct NMR analysis, the technique has been successfully applied to characterize the binding of antibiotics to smaller rRNA fragments that constitute the binding pocket. embopress.orgpsu.edu Early structural information on antibiotic binding sites was often first obtained through NMR studies of complexes between the drug and oligonucleotides mimicking specific rRNA regions. embopress.orgweizmann.ac.il

For spectinomycin, NMR can be used to monitor the chemical environment of both the drug and the RNA upon complex formation. Chemical footprinting, a related biochemical method, first demonstrated that spectinomycin protects the N-7 position of G1064 in 16S rRNA from chemical modification, providing the first evidence for its binding site. oup.com NMR studies on rRNA fragments containing helix 34 can confirm these interactions by observing chemical shift perturbations in the RNA and the antibiotic upon binding. embopress.orgnih.gov Furthermore, NMR-pH titrations have been used to characterize the site-specific protonation constants of spectinomycin itself, revealing that at physiological pH, both dicationic and monocationic species coexist, which has implications for its binding energetics. ingentaconnect.com

Molecular dynamics (MD) simulations provide a computational lens to view the dynamic behavior of the spectinomycin-ribosome complex over time. researchgate.netnih.gov Starting from a high-resolution crystal or cryo-EM structure, MD simulations can model the flexibility of the antibiotic and the ribosome at physiological temperatures, offering insights that are inaccessible to static structural methods. nih.govnih.gov

Simulations have been used to study the stability of spectinomycin and its novel synthetic analogs, known as spectinamides, within the ribosomal binding pocket. researchgate.netnih.gov These computational experiments confirm that the antibiotic forms a stable complex in its binding site. researchgate.net MD simulations have also been crucial in structure-based drug design, allowing researchers to predict how modifications to the spectinomycin core might establish new, favorable contacts with the ribosome. researchgate.net For instance, simulations suggested that derivatization could allow for new interactions with a previously unexplored pocket adjacent to helix 34 and the ribosomal protein RpsE (uS5), guiding the synthesis of more potent compounds. researchgate.netnih.gov These simulations also help rationalize structure-activity relationships by correlating the stability of the simulated complex with experimentally observed ribosomal inhibition. nih.gov

Analysis of Ribosomal Conformational Changes and Dynamics Induced by Spectinomycin Binding

A central theme emerging from all structural and biophysical studies is that spectinomycin's primary mechanism of action involves the modulation of ribosomal dynamics. nih.govmpg.de The process of translocation requires a series of large-scale, coordinated conformational changes within the ribosome, most notably the rotation of the 30S subunit head relative to its body. pnas.orgplos.org

Spectinomycin binding directly interferes with this crucial movement. nih.govsci-hub.se Structural data from both X-ray crystallography and cryo-EM show that the antibiotic traps the 30S head in a specific, non-productive, partially swiveled state. rcsb.orgnih.govplos.org By binding at a pivot point for this motion, spectinomycin acts as a steric wedge, physically blocking the head from completing the full range of swiveling required for the peptidyl-tRNA to move from the A site to the P site. researchgate.netnih.govpnas.org This does not completely halt translocation but significantly slows it down, disrupting the rhythm of protein synthesis. nih.govmpg.de

Kinetic experiments support this model, showing that spectinomycin has a direct inhibitory effect on the tRNA-mRNA movement step. mpg.de Furthermore, advanced chemical probing techniques like RING-MaP, performed in living cells, have revealed that spectinomycin binding induces long-range structural communication changes, over-stabilizing contacts that extend up to 95 Å across the ribosome. plos.org This finding suggests that spectinomycin specifically modulates the coordinated network that links head swiveling with intersubunit rotation, the two major motions of the small subunit during translocation. plos.org

Biochemical and Genetic Mechanisms of Spectinomycin Resistance

Enzymatic Inactivation of Spectinomycin (B156147)

Bacteria have evolved sophisticated enzymatic systems to neutralize spectinomycin, rendering it ineffective. This inactivation is predominantly carried out by two major classes of enzymes: Aminoglycoside Nucleotidyltransferases (ANTs) and Aminoglycoside Phosphotransferases (APHs). These enzymes modify the spectinomycin molecule, preventing it from binding to its ribosomal target.

Aminoglycoside Nucleotidyltransferase (ANT) Enzyme Families

The most prevalent mechanism of spectinomycin inactivation is through its modification by Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases. nih.gov These enzymes catalyze the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the spectinomycin molecule. asm.orgbasicmedicalkey.com This modification sterically hinders the antibiotic's ability to bind to the 16S rRNA of the 30S ribosomal subunit. nih.govnih.gov

There are two primary families of ANTs associated with spectinomycin resistance:

ANT(9) family : These enzymes are specific for spectinomycin. nih.govnih.gov

ANT(3ʺ)(9) family : These enzymes exhibit dual specificity, capable of modifying both spectinomycin and streptomycin (B1217042). nih.govnih.gov

ANT(9) enzymes, such as ANT(9)-Ia and ANT(9)-Ib found in Enterococcus faecalis, Staphylococcus aureus, and Campylobacter jejuni, specifically adenylate the 9-hydroxyl group of spectinomycin. asm.orgnih.gov Structural studies of ANT(9) from Enterococcus faecalis have revealed a two-domain architecture, consisting of an N-terminal nucleotidyltransferase domain and a C-terminal α-helical domain. nih.govbiorxiv.org Spectinomycin binds in a cleft between these two domains. nih.govresearchgate.net Upon binding, the C-terminal domain undergoes a significant rotation of about 14 degrees to enclose the drug, facilitating interactions with both domains. nih.govbiorxiv.org

The specificity of ANT(9) for spectinomycin over streptomycin is attributed to structural differences, particularly in the α5 helix and the α5-α6 loop. nih.gov In ANT(9), the straighter α5 helix and shorter loop would create a steric clash with the larger streptomycin molecule, thus preventing its binding. nih.gov

Structural and sequence analyses have identified specific residues that are critical for streptomycin binding, such as Trp-173 and Asp-178 in AadA, which are absent or different in spectinomycin-specific ANT(9) enzymes. researchgate.netnih.gov This allows the active site of ANT(3ʺ)(9) enzymes to be more accommodating to the bulkier streptomycin molecule. nih.gov

Aminoglycoside Phosphotransferase (APH) Enzyme Class

In addition to nucleotidylation, spectinomycin can be inactivated through phosphorylation by Aminoglycoside Phosphotransferases (APHs). asm.orgnih.gov These enzymes transfer a phosphate (B84403) group from a donor molecule, like ATP, to a hydroxyl group on the antibiotic. The APH(9) class of enzymes specifically phosphorylates spectinomycin at the 9-hydroxyl position. nih.govnih.gov

A novel, chromosomally encoded APH enzyme, designated APH(9)-Ic, has been identified in Stenotrophomonas maltophilia. frontiersin.org This enzyme confers resistance to spectinomycin and demonstrates efficient catalytic activity against it. frontiersin.org Structural studies of APH(9)-Ia from Legionella pneumophila show that it adopts a bilobal protein kinase-fold, similar to other APH enzymes, but with significant differences in the substrate-binding area that confer its specificity for spectinomycin. nih.gov

Molecular Basis of Enzyme-Antibiotic Recognition and Modification

The recognition and modification of spectinomycin by both ANT and APH enzymes are governed by specific molecular interactions within the enzyme's active site.

In ANT(9) enzymes, the binding of spectinomycin involves a network of hydrogen bonds and hydrophobic interactions. researchgate.net For instance, in ANT(9) from E. faecalis, the catalytic base Glu-86 is positioned to deprotonate the 9-hydroxyl group of spectinomycin, facilitating the nucleophilic attack on the α-phosphate of ATP. nih.govresearchgate.net The presence of two magnesium ions in the active site is crucial for coordinating the ATP molecule and activating the hydroxyl group for the transfer reaction. nih.gov

The interaction of spectinomycin with APH(9)-Ia involves the antibiotic binding in a shallow cleft between the two lobes of the enzyme. nih.gov The fused ring system of spectinomycin lies parallel to the base of the enzyme, allowing for specific interactions that position the 9-hydroxyl group for phosphorylation. nih.gov

Enzyme FamilySpecificityModification Site on SpectinomycinKey Structural FeaturesExample Enzyme
ANT(9) Spectinomycin9-hydroxylStraight α5 helix, shorter α5-α6 loopANT(9)-Ia/Ib
ANT(3ʺ)(9) Spectinomycin & Streptomycin9-hydroxylAccommodating active site with key residues for streptomycin bindingAadA
APH(9) Spectinomycin9-hydroxylBilobal protein kinase-fold with a specific substrate-binding areaAPH(9)-Ia, APH(9)-Ic

Target Site Alterations in the Bacterial Ribosome

The second major mechanism of spectinomycin resistance involves alterations to its binding site on the bacterial ribosome. nih.gov Spectinomycin functions by binding to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA, thereby inhibiting the translocation step of protein synthesis. nih.govnih.gov Mutations in the genes encoding the 16S rRNA or ribosomal proteins can reduce the binding affinity of spectinomycin, leading to resistance.

High-level resistance to spectinomycin is often associated with single nucleotide substitutions in the 16S rRNA gene, particularly at positions 1063, 1064, 1191, and 1192 (in Escherichia coli numbering). nih.gov For instance, a C1192U substitution is a common mutation found in resistant strains of Neisseria gonorrhoeae. nih.govfrontiersin.org

Mutations in the gene for ribosomal protein S5 (rpsE) can also confer spectinomycin resistance. oup.comnih.gov Although protein S5 is not directly involved in binding spectinomycin, it is located in close proximity to the antibiotic binding site. nih.gov Alterations in this protein can indirectly affect the conformation of the 16S rRNA and reduce the affinity of spectinomycin for its target. nih.gov For example, a Thr-24→Pro mutation in ribosomal protein S5 has been identified in a spectinomycin-resistant clinical isolate of N. gonorrhoeae. nih.govfrontiersin.org

Target MoleculeGeneCommon MutationsConsequence
16S rRNA rrsC1192U, G1064C, A1191GReduced binding affinity of spectinomycin
Ribosomal Protein S5 rpsEThr-24→ProIndirect alteration of the spectinomycin binding site

Chromosomal Mutations in 16S Ribosomal RNA Genes

Alterations in the 16S rRNA, a primary component of the 30S ribosomal subunit and the direct binding site for spectinomycin, are a significant cause of resistance. These mutations are typically located in a specific region of helix 34. nih.govnih.govfrontiersin.orgnih.gov This area is crucial for spectinomycin binding and is often referred to as the spectinomycin resistance-determining region (SRDR). nih.gov

Resistance to spectinomycin is frequently conferred by single nucleotide substitutions within the 16S rRNA gene. These mutations decrease the binding affinity of spectinomycin to the ribosome, thereby allowing protein synthesis to proceed even in the presence of the drug. For instance, a C1192G transversion in the 16S rRNA has been identified in spectinomycin-resistant isolates of Pasteurella multocida. nih.gov Similarly, a C1192U mutation is responsible for resistance in Neisseria gonorrhoeae, while a G1064C mutation has been found in resistant Neisseria meningitidis. nih.gov In Borrelia burgdorferi, mutations A1185G and C1186U (homologous to E. coli positions A1191 and C1192) have been shown to confer high-level resistance to spectinomycin. nih.gov These mutations occur at the spectinomycin binding site within helix 34 of the 16S rRNA. frontiersin.orgnih.gov

Table 1: Documented Nucleotide Substitutions in 16S rRNA Conferring Spectinomycin Resistance

Nucleotide Substitution Bacterial Species Reference
C1192G Pasteurella multocida nih.gov
C1192U Neisseria gonorrhoeae nih.gov
G1064C Neisseria meningitidis nih.gov
A1185G (E. coli A1191) Borrelia burgdorferi nih.gov
C1186U (E. coli C1192) Borrelia burgdorferi nih.gov

The binding of spectinomycin to the ribosome is thought to stabilize a specific conformation of helix 34, which in turn inhibits the translocation of peptidyl-tRNA from the A-site to the P-site during protein synthesis. nih.gov Mutations that confer resistance can lead to conformational changes that destabilize this helix. nih.gov This destabilization counteracts the stabilizing effect of spectinomycin, allowing the ribosome to maintain the conformational flexibility required for translocation and continued protein synthesis. nih.gov

Mutations in the Ribosomal Protein S5 (RPS5) Gene (rpsE) and Their Role in Resistance

In addition to mutations in the 16S rRNA, alterations in the ribosomal protein S5 (RPS5), encoded by the rpsE gene, can also lead to spectinomycin resistance. nih.govfrontiersin.orgnih.gov Although RPS5 is not directly involved in binding spectinomycin, it is located in close proximity to the antibiotic's binding site. nih.gov Mutations in this protein can indirectly affect the conformation of the spectinomycin binding pocket. In some spectinomycin-resistant strains of Pasteurella multocida, 3-base-pair deletions in the rpsE gene have been observed. nih.gov Furthermore, a Thr-24→Pro mutation in the RPS5 protein has been identified in a clinical isolate of Neisseria gonorrhoeae that confers spectinomycin resistance in the absence of any 16S rRNA mutations. nih.gov

Table 2: Examples of Spectinomycin Resistance-Conferring Mutations in the rpsE Gene

Mutation Type Bacterial Species Reference
3-bp deletions Pasteurella multocida nih.gov
Thr-24→Pro substitution Neisseria gonorrhoeae nih.gov

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. This is a significant mechanism of intrinsic and acquired resistance to spectinomycin in several bacterial species.

Specific efflux pumps have been implicated in spectinomycin resistance. In Escherichia coli, the multidrug efflux pump MdfA has been identified as a contributor to spectinomycin adaptation. oup.com In Mycobacterium abscessus, a highly spectinomycin-resistant organism, the TetV-like efflux pump Mab2780c has been shown to confer high-level resistance to the antibiotic. nih.gov Deletion of the gene encoding this pump results in a significant increase in susceptibility to spectinomycin. nih.gov

Mycobacterium tuberculosis exhibits intrinsic resistance to spectinomycin, which is partly attributable to the activity of efflux pumps. nih.gov The low permeability of the mycobacterial cell wall, in conjunction with active efflux systems, plays a crucial role in this inherent resistance. frontiersin.orgfrontiersin.org The efflux pump Rv1258c (Tap) has been identified as a contributor to the intrinsic resistance of M. tuberculosis to spectinomycin. nih.gov The modification of spectinomycin analogs to evade this efflux pump has been shown to enhance their anti-tubercular activity. nih.gov

Other Genetic and Physiological Adaptation Pathways to Spectinomycin

While direct modification of the 16S rRNA is a primary mechanism of high-level spectinomycin resistance, research has uncovered a variety of other genetic loci and physiological pathways that contribute to a bacterium's ability to withstand the antibiotic. These alternative pathways often involve mutations that alter global cellular processes, including protein synthesis, gene transcription, cell wall maintenance, and metabolic functions.

Translation elongation factors are essential proteins that facilitate the process of polypeptide chain elongation during protein synthesis at the ribosome. wikipedia.org Spectinomycin is known to specifically inhibit the elongation factor G (EF-G) cycle on wild-type ribosomes, which is a crucial step for the translocation of tRNA and mRNA through the ribosome. nih.gov Consequently, mutations affecting these factors can alter the dynamics of translation and influence spectinomycin susceptibility.

Elongation Factor G (EF-G): This factor catalyzes the translocation of the ribosome along the mRNA molecule after a peptide bond has been formed. nih.govyoutube.com Studies have shown that spectinomycin's inhibitory action is directly related to the EF-G cycle. nih.gov Ribosomal mutants that exhibit spectinomycin resistance often do so by allowing the EF-G cycle to proceed despite the presence of the antibiotic, and the degree of this in vitro resistance correlates with the level of resistance observed in living bacteria. nih.gov

RNA polymerase (RNAP) is the central enzyme responsible for transcription, and its specificity for promoter DNA sequences is determined by associated sigma (σ) factors. nih.gov The primary sigma factor, often RpoD (σ⁷⁰), directs the transcription of the majority of housekeeping genes. Mutations in the gene encoding this factor can lead to widespread changes in the bacterial transcriptome, which in turn can affect antibiotic resistance. nih.govresearchgate.net

The bacterial cell wall is a dynamic structure, with significant portions of its peptidoglycan being turned over and recycled during growth. capes.gov.brnih.gov This process is crucial for maintaining cell integrity and also plays a role in antibiotic resistance, particularly against β-lactams. nih.gov Recent findings have linked this pathway to spectinomycin resistance as well.

The mltB gene encodes lytic murein transglycosylase B, a key enzyme involved in the fragmentation of peptidoglycan for recycling. nih.govresearchgate.net In L. enzymogenes, a mutant with a non-functional mltB gene exhibited decreased resistance to spectinomycin. nih.gov This finding suggests a connection between the integrity of the cell wall recycling process and the cell's ability to cope with spectinomycin. The mltB mutant was also more susceptible to osmotic stress and the β-lactam antibiotic ampicillin, highlighting the broader role of this pathway in maintaining cell envelope homeostasis. nih.gov Perturbations in cell wall structure or recycling could potentially alter membrane permeability or trigger stress responses that indirectly influence the efficacy of intracellularly acting antibiotics like spectinomycin.

Cellular metabolism, and particularly nucleotide biosynthesis, has been increasingly recognized as a significant factor in antibiotic tolerance and resistance. nih.govbiorxiv.org The purine (B94841) biosynthesis pathway, which produces the building blocks for DNA, RNA, and energy-carrying molecules like ATP, has been specifically implicated in spectinomycin resistance.

The purB gene encodes adenylosuccinate lyase, an enzyme involved in the synthesis of adenosine monophosphate (AMP). nih.gov A study identified that a mutation in the purB gene in L. enzymogenes led to decreased resistance to spectinomycin. nih.gov This mutant also showed a severe growth deficiency, which could be partially restored by the addition of adenine to the growth medium. nih.gov Interestingly, the addition of exogenous adenine not only restored growth but also increased the bacterium's resistance to spectinomycin. nih.gov This suggests that maintaining a robust purine pool is important for withstanding the effects of the antibiotic. The disruption of this pathway could lead to decreased energy production or a reduced capacity for DNA and RNA synthesis, potentially hindering the cell's ability to mount an effective stress response against spectinomycin. nih.govmdpi.com

Research on Horizontal Gene Transfer and Dissemination of Spectinomycin Resistance

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance genes among bacterial populations, including those conferring resistance to spectinomycin. lakeforest.edu This process allows bacteria to acquire resistance determinants from other organisms, often via mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. mdpi.com

Research has identified specific MGEs responsible for the dissemination of spectinomycin resistance. For example, a novel spectinomycin/streptomycin resistance gene, aadA14, was discovered on a mobilizable plasmid (pCCK647) in Pasteurella multocida, a veterinary pathogen. nih.gov This gene encodes an aminoglycoside adenylyltransferase, an enzyme that inactivates the antibiotic. nih.gov The presence of this gene on a plasmid facilitates its transfer to other susceptible bacteria.

Integrons are another critical element in the spread of spectinomycin resistance. These genetic platforms can capture and express gene cassettes, including those for antibiotic resistance. In experimental evolution studies with Acinetobacter species, a region containing several antibiotic resistance genes, including one for aminoglycosides like spectinomycin, was horizontally transferred via an integron from a multidrug-resistant A. baumannii strain to a susceptible A. baylyi strain. nih.gov This demonstrates that even without direct selection pressure from the antibiotic, resistance genes can spread through bacterial populations. nih.gov The most common mechanisms for HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. mdpi.com This is considered a major route for the spread of resistance genes.

Transformation: The uptake of naked DNA from the environment. lakeforest.edumdpi.com

Transduction: The transfer of DNA from one bacterium to another via a bacteriophage. mdpi.com

These HGT mechanisms enable resistance genes, such as those that modify spectinomycin or its ribosomal target, to cross species and genera barriers, contributing significantly to the emergence and spread of multidrug-resistant pathogens. lakeforest.edu

Spectinomycin Biosynthesis and Pathway Engineering

Natural Origin and Identification of the Spectinomycin (B156147) Biosynthetic Gene Cluster

Spectinomycin is a natural product synthesized by several species of soil bacteria, most notably Streptomyces spectabilis. nih.govnih.gov It is also produced by other actinomycetes such as Streptomyces flavopersicus. The antibiotic was first discovered in 1961. jmb.or.kr

The genetic blueprint for spectinomycin production is encoded within a specific biosynthetic gene cluster (BGC) in the genome of Streptomyces spectabilis. The complete gene cluster for spectinomycin biosynthesis from Streptomyces spectabilis has been sequenced and analyzed, providing a foundation for understanding the intricate enzymatic machinery involved in its formation. nih.gov This cluster, approximately 45 kb in size, contains all the necessary genes to assemble the spectinomycin molecule from basic metabolic precursors. jmb.or.kr The identification and sequencing of this BGC have been pivotal for elucidating the biosynthetic pathway and have enabled the heterologous expression of spectinomycin in other host organisms. nih.gov The gene cluster from S. spectabilis was registered under the accession number EU255259 at the National Center for Biotechnology Information. nih.gov

The spectinomycin BGC comprises a collection of genes encoding enzymes with specific functions, including precursor synthesis, assembly, and modification. Key genes within this cluster include those responsible for the synthesis of the two main structural moieties of spectinomycin: the aminocyclitol unit, actinamine, and the sugar component, actinospectose.

Key Genes in the Spectinomycin Biosynthetic Gene Cluster
GeneProposed FunctionReference
spcDdTDP-glucose synthase jmb.or.krkoreascience.kr
speAmyo-inositol monophosphatase jmb.or.krkoreascience.kr
speBmyo-inositol dehydrogenase jmb.or.krkoreascience.kr
spcS2L-glutamine:scyllo-inosose aminotransferase jmb.or.krkoreascience.kr
spcMMethyltransferase nih.gov
speYTwitch radical S-adenosyl methionine (SAM) dehydrogenase nih.govnih.govresearchgate.netresearchgate.netacs.org
spcGPutative glycosyltransferase nih.gov

Elucidation of Enzymatic Steps in Spectinomycin Biosynthesis

The biosynthesis of spectinomycin is a multi-step process that begins with the formation of its core components, actinamine and actinospectose, from primary metabolites. These precursors are then assembled and modified by a suite of dedicated enzymes.

The biosynthesis of the actinamine moiety, a key aminocyclitol component, starts from myo-inositol. jmb.or.kr The initial steps in the formation of actinamine have been elucidated through the functional analysis of several key enzymes. jmb.or.kr The pathway for the actinospectose moiety, a 6-deoxyhexose, is believed to start from dTDP-glucose. jmb.or.kr

The formation of these precursors involves a series of enzymatic reactions including phosphorylation, dehydrogenation, and transamination. The study of these initial steps provides a fundamental understanding of how the building blocks of spectinomycin are synthesized.

The functions of several key enzymes in the spectinomycin biosynthetic pathway have been characterized through in vitro assays and heterologous expression studies. jmb.or.krkoreascience.kr

SpcD : This enzyme has been identified as a dTDP-glucose synthase. It catalyzes the conversion of glucose-1-phosphate to dTDP-D-glucose, which is the first step in the biosynthesis of the actinospectose moiety. jmb.or.kr

SpeA : Functionally characterized as a myo-inositol monophosphatase, SpeA is involved in the early stages of actinamine biosynthesis. It catalyzes the formation of myo-inositol from myo-inositol-1-phosphate. jmb.or.kr

SpeB : This enzyme acts as a myo-inositol dehydrogenase. It converts myo-inositol to scyllo-inosose, a subsequent step in the actinamine pathway. jmb.or.kr

SpcS2 : Identified as an L-glutamine:scyllo-inosose aminotransferase, SpcS2 functions downstream of SpeB. It is proposed to be involved in the amination of the cyclitol ring, a critical step in forming the actinamine core. jmb.or.krkoreascience.kr

Functionally Characterized Enzymes in Spectinomycin Biosynthesis
EnzymeSubstrateProductRole in BiosynthesisReference
SpcDα-D-glucose-1-phosphate and dTTPdTDP-D-glucoseInitiation of actinospectose biosynthesis jmb.or.kr
SpeAmyo-inositol-1-phosphatemyo-inositolEarly step in actinamine biosynthesis jmb.or.kr
SpeBmyo-inositolscyllo-inososeIntermediate step in actinamine biosynthesis jmb.or.kr
SpcS2scyllo-inososescyllo-inosamineAmination step in actinamine biosynthesis jmb.or.kr

A defining feature of spectinomycin's structure is the central dioxane bridge that links the actinamine and actinospectose moieties. The formation of this bridge is a key step in the late stages of the biosynthetic pathway. Recent research has identified the enzyme SpeY as being responsible for this critical transformation. nih.govnih.govresearchgate.netresearchgate.netacs.org

SpeY is a twitch radical S-adenosyl methionine (SAM) dehydrogenase. nih.govresearchgate.net It catalyzes the dehydrogenation of the C2′ alcohol of a tetrahydrospectinomycin (B1204180) intermediate. nih.govnih.govresearchgate.netacs.org This oxidation reaction is radical-mediated and is initiated by the abstraction of a hydrogen atom from the C2′ position of the substrate by a 5′-deoxyadenosyl radical, which is generated from the reductive cleavage of SAM. nih.govnih.govresearchgate.netacs.org The resulting ketone at C2' facilitates an intramolecular hemiacetal formation, leading to the construction of the characteristic dioxane ring. nih.gov Crystallographic analysis of SpeY has provided insights into its active site and the positioning of the substrate for this precise chemical transformation. nih.govresearchgate.netacs.org

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Rational Modification

Genetic engineering has been an invaluable tool for both elucidating the spectinomycin biosynthetic pathway and for creating novel analogs of the antibiotic. The cloning and overexpression of individual genes from the spectinomycin BGC in heterologous hosts, such as E. coli, have allowed for the functional characterization of the encoded enzymes. jmb.or.krkoreascience.kr

Furthermore, the entire spectinomycin biosynthetic gene cluster has been heterologously expressed in an aminoglycoside-deficient host, Streptomyces venezuelae YJ003, leading to the production of spectinomycin. nih.gov This approach not only confirmed that the cloned gene cluster contains all the necessary genetic information for spectinomycin biosynthesis but also provides a platform for pathway engineering. nih.gov By manipulating the genes within this cluster, it is possible to generate modified versions of spectinomycin with potentially improved properties. For instance, the heterologous expression of specific subsets of genes, such as speA, speB, and spcS2, has been shown to be sufficient for the production of the actinamine precursor, spectinamine. nih.gov These genetic manipulation techniques open avenues for the rational design and combinatorial biosynthesis of new spectinomycin derivatives.

Compound Glossary

List of Chemical Compounds
Compound Name
Spectinomycin
Actinamine
Actinospectose
Glucose-1-phosphate
dTDP-D-glucose
myo-inositol
myo-inositol-1-phosphate
scyllo-inosose
scyllo-inosamine
S-adenosyl methionine (SAM)
Tetrahydrospectinomycin

Spectinomycin Analogs and Structure Activity Relationship Sar Studies

Design and Synthetic Strategies for Spectinomycin (B156147) Derivatives

The unique tricyclic structure of spectinomycin, consisting of an actinamine ring (A) fused to an actinospectose ring (C) via a β-glycosidic and a hemiketal linkage to form ring B, presents specific challenges and opportunities for synthetic modification. nih.gov Early studies and structural analyses revealed that the aminocyclitol A ring and the oxocyclic B ring are crucial for the key hydrogen bonding interactions within the 16S ribosomal RNA binding site. nih.govresearchgate.net Consequently, modifications to these rings are generally not well-tolerated and can compromise the compound's activity. nih.govnih.gov

Semisynthetic Modifications of the Spectinomycin Core Structure

Initial efforts in the 1980s demonstrated that the spectinomycin core could be chemically altered to improve its potency. drugtargetreview.com These early studies, though conducted without the advantage of detailed ribosomal structure information, laid the groundwork for future structure-guided design. drugtargetreview.comnih.gov A significant breakthrough was the realization that stereospecific modification of the 3'-keto group on the actinospectose C-ring to an R-amine was well-tolerated. nih.govresearchgate.net This discovery opened a viable pathway for derivatization, allowing for the introduction of various functional groups to enhance the molecule's properties. researchgate.net

This has led to the development of several classes of semisynthetic spectinomycin analogs, including spectinamides and aminomethyl spectinomycins, by adding substituents at the 3'-position. researchgate.net Another key position for modification has been the 6'-position, leading to the development of trospectomycin. researchgate.netresearchgate.net More recent work has explored the creation of 3',6'-disubstituted spectinomycin analogs, combining features from both spectinamides and trospectomycin. researchgate.netnih.gov These synthetic strategies have been instrumental in generating new compounds with enhanced antimicrobial activity and the ability to overcome existing resistance mechanisms. researchgate.netuzh.ch

Development and Characterization of Spectinamides and Aminomethyl Spectinomycins

Building on the potential for modification at the 3'-position, two important classes of spectinomycin analogs have been developed: spectinamides and aminomethyl spectinomycins (amSPCs). researchgate.net

Spectinamides were designed as narrow-spectrum agents specifically targeting Mycobacterium tuberculosis. nih.govresearchgate.net A key feature of their design is the incorporation of a 2-N-heteroaryl acetamide (B32628) side chain. pnas.org This modification is crucial for their ability to avoid the Tap (Rv1258c) efflux pump in M. tuberculosis, a primary mechanism of intrinsic resistance to the parent spectinomycin molecule. researchgate.netpnas.org The lead spectinamide, 1810 (also known as MBX-4888A), has shown significant promise in preclinical studies. pnas.orgnewtbdrugs.org

Aminomethyl spectinomycins (amSPCs) were developed to have broad-spectrum activity against common respiratory, sexually transmitted, and biothreat bacterial pathogens. nih.govresearchgate.net These analogs feature an aminomethyl group at the 3'-position, and further modifications to this group, such as N-benzyl substitutions, have led to increased potency against both Gram-positive and Gram-negative bacteria. nih.gov A notable example is the development of N-ethylene linked aminomethyl spectinomycins (eAmSPCs), which have demonstrated impressive activity against the highly resistant Mycobacterium abscessus. pnas.orgstjude.org These second-generation amSPCs are particularly effective at circumventing TetV-mediated efflux in this organism. pnas.orgnih.gov

The development of both spectinamides and amSPCs showcases how targeted semisynthetic modifications can successfully address the limitations of a natural product antibiotic, leading to new classes of compounds with tailored and improved therapeutic potential. nih.govpnas.org

Structure-Guided Rational Design Principles for Enhanced Ribosomal Interaction

The rational design of novel spectinomycin analogs has been heavily reliant on a deep understanding of its interaction with the bacterial ribosome. Spectinomycin binds to a unique site within helix 34 of the 16S ribosomal RNA in the head domain of the 30S subunit, effectively blocking the translocation step of protein synthesis. nih.govnih.govresearchgate.net This binding site is distinct from that of other ribosome-targeting antibiotics, providing a unique scaffold for drug development. researchgate.net

High-resolution crystal structures of spectinomycin bound to the ribosome have been instrumental in guiding the design of new derivatives. nih.govdrugtargetreview.com These structural insights, combined with computational modeling, have allowed researchers to map the binding pocket and identify regions of the spectinomycin molecule that can be modified without disrupting its essential interactions with the ribosome. researchgate.netnih.gov

Exploration of Chemical Modification Sites (e.g., 3', 6', 4-O positions) and Their Impact on Potency

Structure-activity relationship (SAR) studies have identified several key positions on the spectinomycin molecule where chemical modifications can significantly impact its antimicrobial potency and spectrum.

3'-Position: As previously mentioned, the 3'-position on the actinospectose C-ring has been a primary target for modification. The introduction of aminomethyl groups at this position led to the development of aminomethyl spectinomycins (amSPCs) with broad-spectrum activity. researchgate.net Further substitutions on this aminomethyl group, particularly N-benzyl substitutions, have been shown to access a conserved aromatic binding pocket adjacent to the primary spectinomycin binding site, leading to enhanced potency. nih.gov The chirality at the 3'-position is critical; the 3'-(R)-isomer is active, while the 3'-(S)-isomer is inactive, confirming the importance of precise stereochemistry for ribosomal binding. nih.gov

6'-Position: The 6'-hydroxyl group is a known site for inactivation by aminoglycoside modifying enzymes (AMEs). researchgate.netuzh.ch Modification at this position, such as the addition of a propyl group to create trospectomycin, has been shown to enhance activity against various pathogens. researchgate.netnih.gov However, studies have also shown that the 6'-hydroxyl group is a required motif for antimicrobial activity in current analogs, and its removal can only be partially compensated for by modifications at other positions that enhance ribosomal binding. uzh.ch

Disubstitution at 3' and 6'-Positions: More recent strategies have focused on combining modifications at both the 3' and 6' positions. researchgate.netnih.gov These disubstituted analogs, such as trospectinamides and N-ethylene linked aminomethyl trospectomycins, have shown that the 3'-modification largely dictates the spectrum of activity. nih.gov For instance, N-ethylene linked aminomethyl trospectomycins exhibit increased potency against Mycobacterium abscessus, while trospectinamide is robustly active against M. tuberculosis. nih.gov

These explorations of different modification sites, guided by structural biology and computational chemistry, have been crucial in developing spectinomycin analogs with tailored and improved antimicrobial profiles. nih.govresearchgate.netnih.gov

Optimization Strategies for Improved Ribosomal Affinity and Antimicrobial Spectrum

A primary goal in the design of spectinomycin analogs is to enhance their affinity for the ribosomal target and broaden their spectrum of activity. This has been achieved through several key optimization strategies.

One successful approach has been to design modifications that create additional interactions with the ribosome. For example, N-benzyl substitutions on the aminomethyl group of amSPCs were designed to fit into a conserved aromatic binding pocket near the primary spectinomycin binding site on the ribosome. nih.gov This strategy led to compounds with significantly improved potency against a range of respiratory and sexually transmitted pathogens. nih.gov

Another critical optimization strategy involves designing analogs that can overcome bacterial resistance mechanisms, which indirectly improves their effective antimicrobial spectrum. This is exemplified by the development of spectinamides and second-generation aminomethyl spectinomycins (eAmSPCs). nih.govpnas.org

The antimicrobial spectrum of spectinomycin analogs is largely dictated by the nature of the substitution at the 3' position. nih.gov For instance, the specific side chains of spectinamides confer narrow-spectrum activity against M. tuberculosis by evading its native efflux pump. nih.govresearchgate.net In contrast, the modifications in amSPCs and eAmSPCs result in broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as mycobacteria. researchgate.netpnas.org By systematically exploring different substitutions and linkers, researchers can fine-tune the antimicrobial spectrum of these analogs. For example, shortening the N-ethylene linker in eAmSPCs by a single carbon atom leads to a substantial decrease in activity against M. abscessus, highlighting the precise structural requirements for optimal potency. pnas.org

Development of Analogs to Overcome Bacterial Efflux Mechanisms

A major limitation of the parent antibiotic spectinomycin is its susceptibility to bacterial efflux pumps, which actively transport the drug out of the cell, leading to intrinsic resistance in many pathogens. nih.govnih.govresearchgate.net A cornerstone of modern spectinomycin analog development has been the rational design of molecules capable of evading these efflux systems.

The development of spectinamides for treating tuberculosis is a prime example of this strategy. nih.gov Spectinomycin itself has poor activity against Mycobacterium tuberculosis, largely due to the action of the Rv1258c (Tap) efflux pump. nih.govresearchgate.net Through structure-based design, spectinamides were created with specific structural modifications that prevent their recognition and transport by this pump. nih.govnewtbdrugs.org This evasion of efflux is a key factor in their potent and narrow-spectrum antitubercular activity. nih.gov

Similarly, the development of N-ethylene linked aminomethyl spectinomycins (eAmSPCs) successfully addressed the challenge of intrinsic resistance in Mycobacterium abscessus. pnas.orgstjude.org This resistance is largely mediated by the TetV-like efflux pump. pnas.orgnih.gov The unique N-ethylene linkage in the eAmSPC series plays a critical role in circumventing this efflux mechanism, leading to enhanced intracellular accumulation and up to a 64-fold increase in potency against M. abscessus compared to spectinomycin. pnas.orgstjude.org The importance of this structural feature is underscored by the observation that analogs with a slightly shorter linker are significantly more susceptible to efflux. pnas.org

These successful examples demonstrate that synthetic modification of an existing antibiotic scaffold is a powerful strategy to overcome efflux-mediated resistance, thereby revitalizing the therapeutic potential of the parent compound against otherwise resistant pathogens. nih.govpnas.org

Preclinical Evaluation of Analog Ribosomal Inhibition and In Vitro Antimicrobial Activity

The preclinical evaluation of spectinomycin analogs has been a focal point of research, aiming to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms inherent to the parent compound. These investigations primarily revolve around two key areas: the inhibition of the bacterial ribosome and the direct antimicrobial activity against various pathogens in vitro. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthetic modifications of the spectinomycin scaffold.

Research Findings on Ribosomal Inhibition

Spectinomycin functions by binding to a unique site on the 16S rRNA of the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. researchgate.net The potency of its analogs is often first assessed in cell-free translation assays using ribosomes from model organisms like Mycobacterium smegmatis. These assays provide a direct measure of the compound's ability to engage its ribosomal target, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of ribosomal translation).

Modifications at the 3'- and 6'-positions of the spectinomycin core have yielded analogs with varied ribosomal inhibition profiles. uzh.chnih.gov For instance, a series of 3',6'-disubstituted spectinomycin analogs, including trospectinamide and aminomethyl trospectomycins, demonstrated ribosomal inhibition similar to that of spectinomycin and its earlier analog, trospectomycin. uzh.chnih.gov However, combining a 6'-propyl side chain with certain 3'-aminomethyl spectinomycins (AmSPCs) did not necessarily enhance interaction with the ribosomal target. nih.gov

Interestingly, a direct correlation between ribosomal inhibition in a cell-free environment and whole-cell antimicrobial activity is not always observed. nih.gov Some analogs, such as N-ethylene linked aminomethyl trospectomycins (eAmTroSPCs), may show lower potency in ribosomal inhibition assays but exhibit potent activity against whole pathogens. nih.gov This discrepancy often points to other crucial factors like drug accumulation and evasion of bacterial efflux pumps. nih.govpnas.org For example, spectinamides were developed through structure-based design to have selective ribosomal inhibition and excellent activity against Mycobacterium tuberculosis. nih.govnewtbdrugs.org While some initial spectinamide analogs showed potent ribosomal inhibition (e.g., IC₅₀ of 0.37 µg/ml), they had poor whole-cell activity, suggesting they were being expelled from the cell. nih.gov Subsequent modifications were key to overcoming this efflux. nih.govnewtbdrugs.org

Table 1: Ribosomal Inhibition by Spectinomycin Analogs (Cell-Free Translation Assay)
CompoundDescriptionRibosomal IC₅₀ (µM)Source Organism
SPA 3 (Spectinamide)3'-Substituted Analog1.01 - 1.8M. smegmatis
bAmSPC 5N-benzyl linked aminomethyl SPC1.01 - 1.8M. smegmatis
eAmSPC 7N-ethylene linked aminomethyl SPC1.01 - 1.8M. smegmatis
TroSPA 43',6'-Disubstituted Analog2.31 - 2.49M. smegmatis
AmTroSPC 63',6'-Disubstituted Analog2.31 - 2.49M. smegmatis
Analog 2694Tetrahydropyran Analog1.15 ± 0.40M. smegmatis

Data sourced from research on 3',6'-disubstituted spectinomycins and N-ethylene aminomethyl spectinomycins. nih.govpnas.org

Research Findings on In Vitro Antimicrobial Activity

The ultimate preclinical measure of an antibiotic's potential is its in vitro antimicrobial activity, determined by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Spectinomycin itself has a variable range of activity. For instance, its MIC against Streptococcus pneumoniae is 16-32 µg/ml, while against many Staphylococcus aureus strains, it is considerably higher at 64->256 µg/ml. inchem.orgingentaconnect.com Synthetic modifications have led to analogs with significantly improved potency and a broader spectrum of action. Trospectomycin, a 6'-modified analog, is more active than spectinomycin against several species, including Streptococci (MIC 1.0 µg/mL vs. 16 µg/mL for spectinomycin) and Chlamydia trachomatis (MIC 3.51 µg/mL vs. 250 µg/mL for spectinomycin). ingentaconnect.com

Further advancements led to the development of spectinamides, which show potent and narrow-spectrum activity specifically against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains (MIC 0.4–1.6 μg/mL). nih.govnih.gov This enhanced activity is largely attributed to their ability to evade the Rv1258c efflux pump in M. tuberculosis. nih.govnewtbdrugs.org

Another successful class of analogs are the aminomethyl spectinomycins (AmSPCs). N-benzyl substituted AmSPCs demonstrated broad-spectrum activity against both Gram-positive and Gram-negative pathogens. researchgate.net More recently, N-ethylene linked AmSPCs (eAmSPCs) have shown remarkable potency against the problematic nontuberculous mycobacterium, Mycobacterium abscessus, with up to a 64-fold increase in potency over the parent spectinomycin. pnas.org This improvement is linked to their ability to circumvent efflux, particularly the TetV-mediated efflux pump in M. abscessus. pnas.org Studies on 3',6'-disubstituted analogs found that the modification at the 3'-position largely dictates the spectrum of activity, with certain analogs showing improved potency against mycobacterial species. researchgate.netuzh.ch

Table 2: In Vitro Antimicrobial Activity (MIC) of Spectinomycin and Analogs
CompoundOrganismMIC (µg/mL)
SpectinomycinStreptococcus pneumoniae16 - 32
SpectinomycinStaphylococcus aureus64 - >256
SpectinomycinEscherichia coli16 (MIC₅₀)
SpectinomycinNeisseria gonorrhoeae32
TrospectomycinStreptococci1.0
TrospectomycinStaphylococci8 - 32
TrospectomycinNeisseria gonorrhoeae2.0
Spectinamide-1599M. tuberculosis (MDR/XDR strains)0.4 - 1.6
eAmSPCs (e.g., 2593)M. abscessus1
SpectinomycinM. abscessus64

MIC values are compiled from multiple preclinical studies. pnas.orginchem.orgingentaconnect.comnih.gov

Advanced Research Methodologies in Spectinomycin Studies

Experimental Evolution and Genomic Analysis for Elucidating Resistance Mechanisms

Experimental evolution, coupled with whole-genome sequencing, has proven to be a powerful tool for identifying the genetic basis of spectinomycin (B156147) resistance. In these studies, bacterial populations are exposed to increasing concentrations of the antibiotic, allowing for the selection and identification of resistance-conferring mutations.

Laboratory evolution experiments with Escherichia coli have revealed two distinct adaptation strategies to low levels of spectinomycin. oup.com One strategy involves canonical resistance mechanisms that lead to a significant increase in the minimum inhibitory concentration (MIC). The other is a noncanonical approach where bacteria exhibit increased fitness in the presence of the antibiotic without a substantial change in MIC. oup.com Genomic analysis of these adapted strains has identified mutations in genes associated with drug efflux and alterations to the ribosomal target site as key drivers of resistance. oup.com

A significant finding from these studies is that adaptation to low antibiotic concentrations can "prime" bacteria for acquiring high-level resistance when subsequently challenged with higher drug pressures. oup.com For instance, E. coli strains pre-adapted to low spectinomycin levels were more likely to survive and evolve high-level resistance compared to wild-type strains. oup.com

Furthermore, studies on Pseudomonas aeruginosa have demonstrated the clinical relevance of mutations identified through experimental evolution. asm.org By comparing mutations in laboratory-evolved resistant strains with those found in clinical isolates, researchers have validated that many of the same genes are implicated in resistance during actual infections. asm.org This approach not only confirms known resistance mechanisms but also uncovers novel genes and pathways involved in antibiotic resistance.

Table 1: Selected Genes and Mutations Associated with Spectinomycin Resistance Identified Through Experimental Evolution

OrganismGene(s)Mutation TypeImplication
Escherichia coli16S rRNAPoint mutationsAlteration of the drug-binding site. oup.com
Escherichia colimdfAUpregulationIncreased drug efflux. oup.com
Neisseria gonorrhoeaerpsE (encodes ribosomal protein S5)T24P mutationAlteration of the ribosomal protein structure. frontiersin.org
Pseudomonas aeruginosaVariousPoint mutations, large deletionsResistance to multiple antibiotics, including spectinomycin. asm.org

Mutational Analysis and Ribosomal Engineering for Probing Drug-Target Interactions

Mutational analysis and ribosomal engineering are precise techniques used to investigate the specific interactions between spectinomycin and its binding site on the 16S rRNA. By introducing specific mutations in the rRNA or ribosomal proteins, scientists can assess the impact of these changes on drug binding and efficacy.

Studies have identified key nucleotides within helix 34 of the 16S rRNA as crucial for spectinomycin binding. nih.gov Mutations at positions such as C1192 are a primary mechanism of spectinomycin resistance in clinical isolates of Neisseria gonorrhoeae. frontiersin.org Other identified resistance mutations in the 16S rRNA of various bacteria include changes at positions 1063, 1064, 1066, 1183, 1189, and 1193. frontiersin.orgd-nb.info

Ribosomal engineering, which can involve creating hybrid ribosomes with components from different organisms, allows for detailed investigation of drug-target interactions. pnas.org For example, bacterial hybrid ribosomes containing the eukaryotic decoding site can be used to study the susceptibility of eukaryotic ribosomes to antibiotics. pnas.org

In addition to mutations in rRNA, alterations in ribosomal proteins can also confer resistance. A notable example is a mutation in ribosomal protein S5 (encoded by the rpsE gene) in a spectinomycin-resistant clinical strain of N. gonorrhoeae. frontiersin.org This highlights that the ribosomal protein context can influence spectinomycin sensitivity.

Table 3: Key Mutations Conferring Spectinomycin Resistance

LocationOriginal ResidueMutant ResidueOrganism(s)
16S rRNA (helix 34)CTNeisseria gonorrhoeae
16S rRNA (helix 34)CA/GM. tuberculosis
16S rRNA (helix 34)AGM. tuberculosis
Ribosomal Protein S5Threonine-24ProlineNeisseria gonorrhoeae

Investigation of Spectinomycin-Binding RNA Decoys and Their Potential Applications

A fascinating area of research involves the in vivo selection of RNA molecules, known as aptamers or RNA decoys, that can specifically bind to spectinomycin. nih.gov These short RNA transcripts can confer resistance to the antibiotic by directly binding to it, effectively sequestering the drug before it can reach its ribosomal target. nih.gov

These RNA decoys are identified from large random libraries of RNA sequences through a process of in vivo selection, where bacteria expressing the library are grown in the presence of spectinomycin. nih.gov Surviving colonies are those that harbor RNA molecules capable of conferring resistance. Biochemical analyses have confirmed that these selected RNAs interact directly with spectinomycin. nih.gov

The potential applications of these spectinomycin-binding RNA decoys are varied. They serve as powerful research tools to study RNA-small molecule interactions. foi.se Furthermore, the principle of using RNA decoys could be explored for therapeutic purposes, although this is a more speculative and long-term prospect. The ability to design RNA molecules that can specifically bind to and neutralize a target molecule has broad implications for biotechnology and medicine. foi.se

Future Perspectives and Research Trajectories for Spectinomycin

Strategies for Addressing Emerging and Persistent Spectinomycin (B156147) Resistance Mechanisms

The primary mechanisms of resistance to spectinomycin include enzymatic modification, alteration of the ribosomal target site, and active drug efflux. oup.com Strategies to counteract these mechanisms are a major focus of current research.

One of the most common resistance mechanisms is the enzymatic modification of spectinomycin by aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside nucleotidyltransferases (ANTs). nih.govresearchgate.net These enzymes adenylate the 9-hydroxyl group of spectinomycin, rendering it unable to bind to its ribosomal target. researchgate.net Research is ongoing to develop spectinomycin analogs that are poor substrates for these enzymes.

Target site modification, typically mutations in the 16S rRNA or ribosomal protein S5 (rpsE), also confers high-level resistance. frontiersin.orgfrontiersin.org In Neisseria gonorrhoeae, a C1192U substitution in the 16S rRNA is a well-documented cause of resistance. frontiersin.org More recently, mutations in the rpsE gene, such as a Thr-24→Pro change in ribosomal protein S5, have been identified as another mechanism. frontiersin.org A key strategy to overcome this is the development of analogs with additional contact points within the ribosomal binding pocket, which can maintain binding affinity despite single-point mutations. researchgate.net

Efflux pumps, which actively transport antibiotics out of the bacterial cell, represent another significant resistance challenge. oup.combiotech-asia.org A promising strategy to combat this is the design of spectinomycin derivatives that can evade these pumps. For instance, research into aminomethyl spectinomycins has shown that specific structural modifications can circumvent efflux, thereby restoring activity against resistant pathogens like Mycobacterium abscessus. pnas.orgnih.govnews-medical.netstjude.org

Continued Discovery and Development of Next-Generation Spectinomycin Analogs with Broadened Efficacy

Building on early research from the 1980s, scientists are using structure-based drug design to create novel spectinomycin analogs with improved potency and a broader spectrum of activity. drugtargetreview.com This has led to the development of several promising classes of spectinomycin derivatives.

Aminomethyl Spectinomycins (AmSPCs): This class of semi-synthetic analogs has shown significant promise. By adding N-benzyl-substituted aminomethyl groups to the spectinomycin core, researchers have created compounds with enhanced antibacterial activity. researchgate.net These modifications provide a "new hook" for the drug to enter a wider range of bacteria and may also hinder efflux pump activity. drugtargetreview.com

N-ethylene linked aminomethyl spectinomycins (eAmSPCs): A distinct subclass of AmSPCs, the eAmSPCs, have demonstrated remarkable potency against the intrinsically drug-resistant pathogen Mycobacterium abscessus. pnas.orgnih.govnews-medical.net Lead compounds in this series, such as eAmSPC 2593, were found to be up to 64-fold more potent than the parent spectinomycin. pnas.orgnih.govnews-medical.net Crystallography studies confirm that eAmSPCs retain the same ribosomal inhibition mode as spectinomycin but achieve their enhanced activity through increased intracellular accumulation by avoiding efflux. pnas.orgnih.gov The N-ethylene linkage is crucial for circumventing the TetV-mediated efflux in M. abscessus. pnas.org

The development of these second-generation spectinomycins has yielded analogs that are effective against various respiratory and sexually transmitted pathogens, including strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis that are resistant to other common antibiotics. drugtargetreview.com

Table 1: Next-Generation Spectinomycin Analogs and Their Properties

Analog Class Key Structural Modification Enhanced Property Target Pathogen Example Citation
Aminomethyl Spectinomycins (AmSPCs) N-benzyl-substituted aminomethyl groups Broader spectrum of activity, potential efflux evasion Streptococcus pneumoniae, Haemophilus influenzae researchgate.netdrugtargetreview.com
N-ethylene linked aminomethyl spectinomycins (eAmSPCs) N-ethylene linkage Potent activity against resistant strains, circumvention of TetV-mediated efflux Mycobacterium abscessus pnas.orgnih.govnews-medical.net
Spectinamides Modifications at the 4-O position of the C ring Evasion of intrinsic efflux pumps Mycobacterium tuberculosis researchgate.net

Elucidating Complex Interplays in Bacterial Adaptation to Spectinomycin

Bacteria exhibit complex and multifaceted adaptive responses to spectinomycin, which go beyond simple mutations. Laboratory evolution studies with Escherichia coli have revealed two distinct adaptive strategies to low concentrations of the antibiotic. oup.comresearchgate.net

The first is a "canonical" resistance pathway, which involves an increase in the minimum inhibitory concentration (MIC) and is driven by mutations in the drug's target site, the ribosomal protein S5. oup.comresearchgate.net

The second is a "non-canonical" adaptation strategy where bacteria show increased fitness in the presence of the drug without a significant change in the MIC. oup.comresearchgate.net This adaptation is mediated by a combination of target-associated and non-target mutations. A novel finding in this context is the role of the multidrug efflux pump MdfA. Interestingly, the loss of MdfA, rather than its overproduction, conferred a growth advantage in the presence of spectinomycin, a phenotype linked to MdfA's role in proton homeostasis. oup.comresearchgate.net These low-drug-adapted bacteria can also become "primed" for acquiring high-level resistance when later exposed to higher drug concentrations. oup.comresearchgate.net

Further research in Lysobacter enzymogenes has shown that while the ribosomal RNA target is critical, other cellular processes also contribute to spectinomycin resistance. frontiersin.org These include cell-wall recycling (linked to the mltB gene) and purine (B94841) biosynthesis (linked to the purB gene). frontiersin.org A mutation in the purB gene decreased spectinomycin resistance, but this could be reversed by adding exogenous adenine, suggesting a complex interplay between metabolic pathways and antibiotic resistance. frontiersin.org Understanding these phenotypic adaptations, which can be triggered by sub-lethal antibiotic concentrations, is crucial for predicting and managing the evolution of resistance. nih.gov

Leveraging Spectinomycin's Unique Ribosomal Target for the Development of Novel Antibacterial Strategies

Spectinomycin's distinct binding site on the 30S ribosomal subunit presents a valuable target for the development of new antibiotics. researchgate.netnih.gov It binds to helix 34 of the 16S rRNA in the head domain of the subunit, inhibiting protein synthesis by blocking the translocation of peptidyl-tRNA. researchgate.netfrontiersin.org This site is different from those of many other ribosome-targeting antibiotics, offering an opportunity to develop drugs with novel mechanisms of action and potentially less cross-resistance. biorxiv.org

The specificity of this target is a key advantage. Since the bacterial ribosome differs from eukaryotic ribosomes, drugs designed to bind to this site are expected to have a good safety profile. biorxiv.org Researchers are exploiting this unique target in several ways:

Structure-Guided Design: By using high-resolution 3-D models of spectinomycin bound to the bacterial ribosome, scientists can rationally design modifications to the spectinomycin scaffold. drugtargetreview.com This allows for the creation of analogs that not only have a higher affinity for the target but can also overcome resistance mutations. researchgate.net

Targeting Ribosome Dynamics: The ribosome is a dynamic molecular machine, and its function relies on complex conformational changes. biorxiv.org Spectinomycin's binding site is critical for the translocation step. Future research could focus on developing molecules that not only block this site but also interfere with the associated conformational changes, potentially leading to a new class of highly effective inhibitors.

Overcoming Target Protection: Some resistance mechanisms involve proteins that protect the ribosome from the antibiotic. researchgate.net Understanding the precise interactions at spectinomycin's binding site could lead to the design of compounds that cannot be dislodged by these protective factors.

By focusing on this unique and conserved target, the development of new spectinomycin-based agents or entirely new chemical entities that bind to this site holds significant promise for combating multidrug-resistant bacteria. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
Adenine
Ampicillin
Anisomycin
Blasticidin S
Ceftriaxone
Chloramphenicol
Ciprofloxacin
Clindamycin
Edeine
Erythromycin
Gentamicin
Kanamycin
Oxacillin
Pactamycin
Penicillin
Sparsomycin
Spectinomycin
Streptomycin (B1217042)
Tetracycline
Vancomycin

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Spectinomycin’s efficacy against Gram-negative pathogens in vitro?

  • Methodological Answer : Use standardized broth microdilution or agar dilution assays to determine minimum inhibitory concentrations (MICs). Ensure adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines for reproducibility. Key variables include pH, cation concentration (e.g., Mg²⁺, Ca²⁺), and inoculum size (10⁵–10⁶ CFU/mL). Include quality control strains (e.g., Escherichia coli ATCC 25922) to validate results .

Q. How can researchers investigate Spectinomycin’s mechanism of action while minimizing confounding factors from bacterial efflux pumps?

  • Methodological Answer : Employ isogenic bacterial strains with and without efflux pump mutations (e.g., ΔacrAB or ΔtolC mutants). Compare MICs and time-kill kinetics between wild-type and mutant strains. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate Spectinomycin’s intrinsic activity .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Spectinomycin resistance studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to quantify resistance thresholds. Use ANOVA or mixed-effects models to account for biological replicates and technical variability. Report 95% confidence intervals for MIC50/MIC90 values .

Advanced Research Questions

Q. How can researchers design studies to investigate synergistic effects of Spectinomycin with β-lactams while controlling for antagonistic interactions?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergy using time-kill curves and pharmacodynamic modeling (e.g., Bliss independence or Loewe additivity). Include controls for pH-dependent interactions, as β-lactams may degrade in acidic conditions .

Q. What strategies reconcile contradictions between in vitro efficacy and in vivo pharmacokinetic data for Spectinomycin?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using murine infection models. Measure free drug concentrations in serum and tissues (e.g., epithelial lining fluid) via LC-MS/MS. Adjust dosing regimens to account for protein binding and tissue penetration discrepancies .

Q. How can genomic and transcriptomic data resolve heterogeneity in Spectinomycin resistance mechanisms across bacterial populations?

  • Methodological Answer : Perform whole-genome sequencing (WGS) of resistant isolates to identify mutations in ribosomal protein S5 (rpsE) or 16S rRNA. Integrate RNA-seq data to assess upregulated efflux pumps or stress-response pathways. Use machine learning (e.g., random forests) to prioritize resistance-associated genetic markers .

Data Contradiction and Synthesis

Q. What systematic review frameworks are effective for synthesizing conflicting evidence on Spectinomycin’s cross-resistance with aminoglycosides?

  • Methodological Answer : Apply PRISMA guidelines to screen studies. Use PICO (Population: Gram-negative pathogens; Intervention: Spectinomycin; Comparison: Aminoglycosides; Outcome: MICs/resistance genes) to structure inclusion criteria. Perform meta-regression to address heterogeneity in resistance testing protocols .

Key Methodological Frameworks

  • PICO : For clinical efficacy studies (Population, Intervention, Comparison, Outcome) .
  • FINER Criteria : Evaluate feasibility, novelty, ethics, and relevance of research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.